(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

Chiral Separation Supercritical Fluid Chromatography Analytical Method Validation

This (S)-enantiomer of 2-amino-3-methyl-1,1-diphenylbutane is the established chiral test compound for developing and validating SFC methods for primary amines. Its unique diphenylmethyl motif confers distinct enantioselectivity—generic alternatives invalidate retention time and resolution data. Documented melting point (73–76 °C) and specific rotation ([α]20/D −6.5°) provide quantitative identity and enantiopurity checks. Also serves as a precursor to Itsuno's Reagent for asymmetric synthesis. Ensure method integrity with the authenticated standard.

Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
CAS No. 233772-37-7
Cat. No. B1599767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
CAS233772-37-7
Molecular FormulaC17H21N
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESCC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N
InChIInChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3/t17-/m0/s1
InChIKeyKJRIVAFIKUXDBL-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (CAS 233772-37-7): Procurement Guide for Chiral Primary Amine Standards


(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (CAS 233772-37-7) is a chiral primary amine with the molecular formula C17H21N and a molecular weight of 239.35 g/mol [1]. It is a white powder with a melting point of 73-76 °C and a specific optical rotation of [α]20/D −6.5° (c = 1 in chloroform) . The compound is commercially available with a certified purity of 98% . Its primary documented industrial and scientific use is as a chiral test compound for developing and validating enantioseparation methods for primary amines using Supercritical Fluid Chromatography (SFC) .

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane: Why Generic Chiral Amine Substitution is High-Risk


Substituting this compound with a generic or alternative chiral amine for method development is a high-risk procurement decision due to the highly specific nature of chiral recognition. The enantioselectivity of a chiral stationary phase (CSP) in SFC or HPLC is exquisitely sensitive to the three-dimensional structure, steric bulk, and electronic properties of the analyte [1]. The unique diphenylmethyl motif of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane provides a distinct spatial and electronic environment compared to simpler chiral amines like (S)-(-)-α-methylbenzylamine or even structurally related amino alcohols like (1R,2R)-(-)-trans-1-amino-2-indanol . Using an unvalidated alternative will invalidate any comparative retention time, resolution (Rs), or selectivity (α) data, rendering method development and system suitability tests unreliable. The compound's specific optical rotation of [α]20/D −6.5° also serves as a key differentiator and quality control benchmark that cannot be assumed for other compounds .

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane: Quantitative Evidence for Scientific Selection


Differentiation 1: Validated Application as a Standard for SFC Method Development

This compound is explicitly specified by a major chemical supplier (Sigma-Aldrich/Merck) for a defined application: as a chiral test compound in the enantio-separation of primary amines by supercritical fluid chromatography (SFC) . While other chiral amines, such as (1R,2R)-(-)-trans-1-amino-2-indanol, are also listed as SFC/HPLC test compounds , this specific designation for the target compound provides a clear, procurement-ready use case that is not as prominently documented for its closest analogs, such as the (R)-(+)-enantiomer (CAS 400870-29-3) [1]. This explicit linkage between a specific commercial product and a validated application reduces method development risk.

Chiral Separation Supercritical Fluid Chromatography Analytical Method Validation

Differentiation 2: Physicochemical Identity for Quality Control and Purity Verification

The target compound possesses a specific set of measurable physicochemical properties that serve as a unique identifier for quality control. Its melting point is 73-76 °C (lit.) and its specific optical rotation is [α]20/D −6.5° (c = 1 in chloroform) [1]. The commercial standard is supplied at a high purity of 98% . In contrast, the (R)-(+)-enantiomer has the opposite sign of optical rotation, and alternative chiral amine test compounds like (1R,2R)-(-)-trans-1-amino-2-indanol have a completely different melting point (142-146 °C) and specific rotation ([α]/D -23.0°, c = 1 in ethanol) . These quantitative differences provide unambiguous benchmarks for confirming the identity and enantiopurity of the procured material upon receipt.

Quality Control Compound Identity Analytical Chemistry

Differentiation 3: Distinct Structural Features for CSP Selectivity Studies

The molecular structure of the target compound, featuring two phenyl groups on the carbon adjacent to the chiral amine center, provides a sterically hindered, electron-rich environment [1]. This is distinct from simpler primary amines like 1-phenylethylamine or aminoindanol, which possess a single aromatic ring or an additional hydroxyl group, respectively . The unique diphenylmethyl motif is a key structural feature that allows researchers to probe the specific steric and π-π interaction capabilities of novel chiral stationary phases (CSPs). This is a class-level inference, as the compound's specific chromatographic performance (e.g., resolution, Rs, or selectivity, α) relative to other amines is not publicly documented in a comparative study, but the structural rationale for its use as a test probe is sound based on principles of chiral recognition [2].

Chiral Stationary Phase Structure-Activity Relationship Method Screening

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane: Validated Research and Industrial Application Scenarios


Development and Validation of SFC Methods for Chiral Primary Amines

Procurement for analytical chemistry laboratories focused on developing or validating new Supercritical Fluid Chromatography (SFC) methods for the enantioseparation of primary amines. The compound's established role as a test probe, as documented by major chemical suppliers , makes it suitable for evaluating new chiral stationary phases (CSPs), optimizing mobile phase conditions (e.g., modifier, additive, temperature, back pressure), and establishing system suitability parameters.

Quality Control and Identity Verification of Chiral Amine Stocks

Use as a reference standard for incoming quality control. The well-defined and documented physicochemical properties—specifically the melting point (73-76 °C) and specific optical rotation ([α]20/D −6.5°)—provide quantitative benchmarks for confirming the identity and enantiopurity of the compound upon receipt .

Investigation of Steric and Electronic Effects in Chiral Recognition

Procurement for academic or industrial research groups studying the fundamental mechanisms of chiral recognition. The compound's unique structural feature—a sterically bulky 1,1-diphenylmethyl group adjacent to the primary amine [1]—makes it an excellent probe molecule for investigating the influence of steric hindrance and π-π interactions on enantioselectivity in both chromatographic and other supramolecular systems.

A Starting Material for the Synthesis of Itsuno's Reagent

Procurement for synthetic chemistry laboratories requiring (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane as a precursor for the synthesis of (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, commonly known as Itsuno's Reagent [2]. Itsuno's Reagent is a well-documented chiral auxiliary used in the asymmetric reduction of prochiral ketones and ketimines to afford optically active secondary alcohols and amines with high enantiomeric excess [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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